molecular formula C13H20N4O2 B13913826 N-Isopropyl-2-nitro-5-(piperazin-1-YL)aniline

N-Isopropyl-2-nitro-5-(piperazin-1-YL)aniline

Cat. No.: B13913826
M. Wt: 264.32 g/mol
InChI Key: RWQXJALRNBCRMX-UHFFFAOYSA-N
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Description

N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline ( 1048649-76-8) is a chemical compound offered for research and development purposes. With a molecular formula of C13H21ClN4O2 and a molecular weight of 300.780 g/mol, this aniline derivative features a piperazine ring, a privileged scaffold in medicinal chemistry . The piperazine moiety is widely recognized for its ability to improve the pharmacokinetic properties of drug-like molecules, primarily by enhancing water solubility and bioavailability, which makes it a highly valuable building block in the design of new chemical entities . The specific structural features of this compound—including the nitro group, the isopropyl-aniline, and the piperazine ring—suggest its potential application as a key intermediate in organic synthesis and pharmaceutical research. Piperazine-containing compounds are frequently investigated for a broad spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties, though the specific applications of this compound must be determined by the researcher . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

2-nitro-5-piperazin-1-yl-N-propan-2-ylaniline

InChI

InChI=1S/C13H20N4O2/c1-10(2)15-12-9-11(3-4-13(12)17(18)19)16-7-5-14-6-8-16/h3-4,9-10,14-15H,5-8H2,1-2H3

InChI Key

RWQXJALRNBCRMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis Overview

  • Step 1: Nitration of Aniline Derivative
    The introduction of the nitro group at the 2-position of the aniline ring is typically achieved through electrophilic aromatic substitution using nitrating agents under controlled conditions to avoid over-nitration or degradation of sensitive groups.

  • Step 2: Introduction of Piperazine Moiety
    The 5-position on the aniline ring is substituted with a piperazine group via nucleophilic aromatic substitution or coupling reactions. This step often involves reacting a halogenated nitroaniline intermediate with piperazine or its derivatives in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction may be facilitated by heating or microwave assistance to improve yields and reaction rates.

  • Step 3: N-Isopropylation of the Aniline Nitrogen
    The final step involves alkylation of the aniline nitrogen with an isopropyl group. This can be performed by catalytic hydrogenation of aniline with acetone in the presence of hydrogen gas and suitable catalysts or by direct alkylation using isopropyl halides under basic conditions. Catalytic hydrogenation in a hydrogen atmosphere with alcohol or ether additives has been documented as an efficient method to produce N-isopropylaniline intermediates, which can then be further functionalized.

Detailed Reaction Conditions and Reagents

Step Reaction Type Starting Material Reagents/Catalysts Solvents Conditions Yield/Notes
1 Nitration Aniline or substituted aniline Nitric acid or nitrating mixture Often aqueous or organic solvents Controlled temperature to avoid overreaction High regioselectivity for 2-nitro substitution
2 Nucleophilic aromatic substitution 5-Halo-2-nitroaniline Piperazine or 1-Boc-piperazine DMF, DMSO, or dichloromethane Heating (80–110 °C), microwave assistance possible Efficient coupling; Boc protection/deprotection used for selectivity
3 N-Isopropylation (alkylation) 2-Nitro-5-(piperazin-1-yl)aniline Acetone + H2 + catalyst (e.g., Pd/C) or isopropyl halides + base Alcohols, ethers, or aprotic solvents Hydrogen atmosphere, 20–100 °C; or alkylation at 25–100 °C High purity N-isopropyl derivatives; distillation possible without decomposition

Representative Synthetic Route Example

  • Starting from 5-chloro-2-nitroaniline, nucleophilic substitution with piperazine in DMF at 100 °C for several hours yields 2-nitro-5-(piperazin-1-yl)aniline intermediate.
  • This intermediate is then subjected to N-isopropylation either via catalytic hydrogenation with acetone under hydrogen atmosphere or by reaction with isopropyl halide in the presence of a base such as potassium carbonate.
  • Purification typically involves solvent extraction and recrystallization or column chromatography to achieve high purity (>90%) suitable for further applications.

Analytical and Purity Assessment Techniques

Research Findings and Optimization Notes

  • The isopropyl group on the aniline nitrogen is critical for balancing lipophilicity and biological activity, as demonstrated in structure-activity relationship (SAR) studies on related piperazine-aniline derivatives.
  • The use of Boc-protected piperazine intermediates allows selective functionalization and improved yields in the substitution step.
  • Catalytic hydrogenation methods for N-isopropylation provide cleaner reactions with fewer side products compared to direct alkylation with halides, facilitating easier purification.
  • Solvent choice influences reaction rates and yields; polar aprotic solvents such as DMF and DMSO are preferred for substitution steps, while alcohols and ethers aid hydrogenation steps.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Advantages Challenges
Nitration Nitric acid, controlled temp High regioselectivity Requires careful temperature control
Piperazine substitution Piperazine, DMF/DMSO, heat, Boc protection High yield, selective substitution Long reaction times, protection/deprotection steps
N-Isopropylation (hydrogenation) Acetone, H2, Pd/C catalyst, alcohols Clean reaction, easy purification Requires hydrogenation setup
N-Isopropylation (alkylation) Isopropyl halides, base, aprotic solvent Simple reagents Possible side reactions, purification needed

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or other oxidized derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Reduction: Potassium permanganate (KMnO4) or other strong oxidizing agents.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Amino Derivatives: Reduction of the nitro group forms amino derivatives.

    Oxidized Products: Oxidation can lead to nitroso or other oxidized forms.

    Substituted Piperazines: Substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The piperazine ring can enhance binding affinity to certain receptors, contributing to its pharmacological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinylmethyl-Substituted Analogues

Compounds such as 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (9f) (m/z = 454.1 [M+H]+) feature a pyridinylmethyl group instead of isopropyl. These derivatives are synthesized via nucleophilic aromatic substitution of difluoronitrobenzene with piperazine sulfonamides, followed by coupling with pyridinylmethanamine . The sulfonyl group enhances molecular weight and influences hydrophobicity, as seen in LCMS retention times (e.g., 2.289 minutes for 9f) .

Sulfonyl-Modified Piperazine Derivatives

Variants like 9h (m/z = 522.1 [M+H]+) incorporate a 4-trifluoromethylphenylsulfonyl group on piperazine, increasing molecular weight and retention time (2.551 minutes) compared to non-sulfonylated analogues. Such modifications may enhance binding affinity but reduce synthetic yields (21% purity for 9h) .

Allyl-Substituted Analogues

However, its pharmacological profile remains less explored .

Benzyl-Substituted Derivatives

The compound N-(4-Isopropylbenzyl)-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline () introduces a bulky 4-isopropylbenzyl group and a 4-methylphenylsulfonyl moiety, likely enhancing lipophilicity and metabolic stability.

Physicochemical and Pharmacological Properties

A comparative analysis of key parameters is summarized below:

Compound Name Aniline N-Substituent Piperazine Substituent Molecular Weight (g/mol) LCMS Retention Time (min) Purity (%)
N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline Isopropyl Unsubstituted ~291.3* N/A Discontinued
9f Pyridin-3-ylmethyl Phenylsulfonyl 454.1 2.289 >98
9h Pyridin-3-ylmethyl 4-Trifluoromethylphenylsulfonyl 522.1 2.551 21
N-Allyl-2-nitro-5-(piperazin-1-yl)aniline Allyl Unsubstituted 262.3 N/A N/A
Compound 4-Isopropylbenzyl 4-Methylphenylsulfonyl ~529.6* N/A N/A

*Calculated based on molecular formula.

Key Observations:

Sulfonyl Groups : Piperazine sulfonylation increases molecular weight and hydrophobicity, correlating with longer LCMS retention times (e.g., 9h vs. 9f) .

Aniline Substituents : Bulky groups like 4-isopropylbenzyl () may improve membrane permeability but complicate synthesis.

Purity Challenges : Derivatives with electron-withdrawing substituents (e.g., trifluoromethyl in 9h) exhibit lower purity, possibly due to synthetic complexity .

Biological Activity

N-Isopropyl-2-nitro-5-(piperazin-1-YL)aniline is a compound with significant pharmacological potential, characterized by its unique structure that integrates a nitro group and a piperazine moiety into an aniline backbone. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological applications.

  • Molecular Formula : C₁₃H₂₀N₄O₂
  • Molecular Weight : 252.33 g/mol
  • Structure : The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, and a nitro group that influences its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Reduction of Nitro Groups : The nitro group can be reduced using palladium in hydrogen atmosphere.
  • Substitution Reactions : The piperazine moiety can be introduced through nucleophilic substitution reactions on the aniline derivative.

These synthetic pathways allow for the generation of derivatives that may exhibit different biological activities.

Biological Activity

Research indicates that this compound has potential pharmacological activities against various biological targets. Below are some key findings:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli have been reported, indicating strong antibacterial effects.
Compound NameMIC (µg/mL)Target Organism
This compoundTBDTBD
Ciprofloxacin15.62Staphylococcus epidermidis
Compound 27.81Staphylococcus epidermidis

Anticancer Activity

The compound has shown promise in anticancer research. For example, derivatives similar to this compound demonstrated cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

The biological activity of this compound may be attributed to its ability to interact with multiple biological targets:

  • Receptor Binding : The piperazine ring enhances binding affinity to various receptors.
  • Enzymatic Inhibition : Some studies suggest that similar compounds inhibit enzymes critical for bacterial survival or cancer cell proliferation.

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of this compound:

  • Antimicrobial Efficacy : A study comparing the efficacy of this compound with standard antibiotics showed promising results against multidrug-resistant strains.
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that the compound exhibits selective cytotoxicity, with a favorable selectivity index compared to standard chemotherapeutics.

Q & A

Q. What are the standard synthetic pathways for N-Isopropyl-2-nitro-5-(piperazin-1-YL)aniline, and how are intermediates characterized?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example:

  • Step 1 : React 2,4-difluoro-1-nitrobenzene with a substituted piperazine sulfonamide under basic conditions (e.g., Et3_3N in DMSO) to introduce the piperazine moiety .
  • Step 2 : Couple the nitro-substituted intermediate with isopropylamine via a Buchwald-Hartwig amination or similar coupling reaction to introduce the isopropyl group.
  • Characterization : Intermediates are validated using LCMS (>98% purity at 215/254 nm), 1^1H/13^13C NMR (e.g., δ 8.73 ppm for aromatic protons in nitro groups), and HRMS (mass error < 5 ppm) .

Table 1 : Example intermediates and yields from analogous syntheses

IntermediateYield (%)Key Spectral Data (NMR)
Piperazine-sulfonamide analog31%δ 8.08 (d, J = 9.6 Hz, Ar-H), 3.36 ppm (piperazine-CH2_2)
Nitroaniline derivative51%δ 6.17 (d, J = 9.7 Hz, NH), 4.52 ppm (CH2_2-pyridine)

Q. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1^1H NMR resolves aromatic protons (e.g., δ 7.35–7.17 ppm for substituted benzene) and piperazine protons (δ 3.08–3.36 ppm). 13^13C NMR confirms nitrophenyl carbons (~150 ppm for NO2_2-adjacent C) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing bond angles and dihedral angles critical for verifying substituent orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z = 472.1 [M+H]+^+ for analogs) with <5 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the low yields observed in piperazine coupling steps (e.g., 7–51%)?

  • Catalysis : Use Pd-based catalysts (e.g., Pd(OAc)2_2) with ligands like Xantphos to enhance SNAr efficiency .
  • Solvent Effects : Replace DMSO with DMA or NMP to reduce side reactions .
  • Temperature Control : Conduct reactions at 80–100°C to balance kinetics and decomposition .
  • Purification : Employ flash chromatography (silica gel, EtOAc/hexane) or preparative HPLC for challenging separations .

Q. How do structural modifications (e.g., sulfonamide vs. alkyl groups on piperazine) impact biological activity or physicochemical properties?

  • Case Study : Replacing sulfonamide with methyl groups increases lipophilicity (logP ↑ by ~1.5), enhancing blood-brain barrier penetration in dopamine receptor ligands .
  • SAR Analysis : Electron-withdrawing groups (e.g., -SO2_2Ar) on piperazine reduce basicity (pKa ↓), altering binding affinity to targets like kinases or GPCRs .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict electrostatic potential maps to guide substituent selection .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in 1^11H NMR spectra?

  • Dynamic Effects : Rotamers in piperazine rings cause splitting; variable-temperature NMR (e.g., 25–60°C) collapses peaks into singlets .
  • Impurity Analysis : LCMS-triggered fractionation identifies byproducts (e.g., de-nitro derivatives) that distort integrations .
  • Solvent Choice : Use CDCl3_3 instead of DMSO-d6_6 to reduce hydrogen bonding artifacts .

Q. How can computational methods predict the compound’s reactivity in catalytic or degradation processes?

  • Degradation Pathways : MD simulations (e.g., GROMACS) model interactions with aniline dioxygenase enzymes, identifying cleavage sites (e.g., nitro group reduction) .
  • Catalytic Activity : Quantum mechanics/molecular mechanics (QM/MM) studies evaluate nitro group reduction potentials in photocatalytic systems (e.g., MnFe2_2O4_4/Zn2_2SiO4_4) .

Table 2 : Key parameters for computational modeling

ParameterValue/SoftwareApplication
Force FieldCHARMM36Protein-ligand docking
Basis Set6-31G*DFT optimization
Solvation ModelPCMReactivity in aqueous media

Q. What are the environmental implications of this compound’s persistence, and how can its degradation be monitored?

  • Biodegradation : Screen bacterial strains (e.g., Pseudomonas spp.) expressing aniline dioxygenase for nitro group cleavage; monitor via HPLC (retention time shift) .
  • Photocatalysis : MnFe2_2O4_4/Zn2_2SiO4_4 composites under UV-Vis light degrade nitroanilines via hydroxyl radical (•OH) pathways; quantify using TOC analysis .

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